5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile

Physicochemical profiling Drug-likeness Medicinal chemistry

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile (CAS 2088089-54-5, MFCD31555798) is a heteroaromatic building block belonging to the 1,6-naphthyridine class, a bicyclic scaffold containing two nitrogen atoms at positions 1 and Its molecular formula is C₁₀H₆ClN₃O (MW 219.63 g/mol). The compound features three key substituents: a chlorine atom at position 5, a methoxy group at position 3, and a carbonitrile group at position 2 (SMILES: COC1=C(N=C2C=CN=C(C2=C1)Cl)C#N).

Molecular Formula C10H6ClN3O
Molecular Weight 219.63 g/mol
Cat. No. B13028366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile
Molecular FormulaC10H6ClN3O
Molecular Weight219.63 g/mol
Structural Identifiers
SMILESCOC1=C(N=C2C=CN=C(C2=C1)Cl)C#N
InChIInChI=1S/C10H6ClN3O/c1-15-9-4-6-7(14-8(9)5-12)2-3-13-10(6)11/h2-4H,1H3
InChIKeyRMIKWOPNGRFGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile (CAS 2088089-54-5, MFCD31555798) is a heteroaromatic building block belonging to the 1,6-naphthyridine class, a bicyclic scaffold containing two nitrogen atoms at positions 1 and 6. Its molecular formula is C₁₀H₆ClN₃O (MW 219.63 g/mol) . The compound features three key substituents: a chlorine atom at position 5, a methoxy group at position 3, and a carbonitrile group at position 2 (SMILES: COC1=C(N=C2C=CN=C(C2=C1)Cl)C#N) . Commercial availability at 98% purity from multiple suppliers makes it accessible for medicinal chemistry and chemical biology applications. The 1,6-naphthyridine core has been validated as a privileged scaffold in kinase inhibitor drug discovery, showing superior c-Met inhibitory activity compared to the 1,5-regioisomer .

Privileged 1,6-naphthyridine scaffold for kinase inhibitor design
5-Chloro, 3-methoxy, 2-carbonitrile substitution pattern for target engagement
Commercial 98% purity from multiple suppliers; accessible for medicinal chemistry

Why 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile Cannot Be Replaced by a Generic 1,6-Naphthyridine Analog


The 1,6-naphthyridine scaffold alone is insufficient to guarantee biological activity; substituent identity, position, and electronic character dictate target engagement and drug-like properties. The unsubstituted core (1,6-naphthyridine-2-carbonitrile, CAS 852930-87-1) lacks the halogen and alkoxy substituents that modulate lipophilicity (LogP 1.50 vs. 2.16), polar surface area (PSA 49.6 vs. 58.8 Ų), and metabolic stability . Replacing the 3-methoxy with a bulkier 3-isopropoxy group (CAS 2306264-12-8) raises LogP to 2.94, potentially compromising aqueous solubility and oral bioavailability in downstream lead optimization . Removing the 2-carbonitrile eliminates a key hydrogen-bond acceptor that functions as a hinge-binding motif in kinase inhibitor pharmacophores demonstrated across multiple patent families including US11964973 and US11866430 . Furthermore, structure-activity relationship (SAR) data from 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs confirm that the 5-chloro substitution is not functionally interchangeable with 5-aryl or 5-amino variants against the pUL89-C endonuclease target, where IC₅₀ values differ by up to 15-fold (e.g., 15a IC₅₀ = 4.3 μM vs. 16a IC₅₀ = 2.8 μM vs. 15b IC₅₀ = 13 μM) . These data demonstrate that each substituent on the 1,6-naphthyridine core contributes non-redundantly to the compound's pharmacological and physicochemical profile, precluding simple analog substitution without quantitative justification.

Substituent-dependent physicochemical profile

LogP and TPSA shifts between unsubstituted core and bulkier alkoxy analogs may alter permeability and solubility balance.

Hinge-binding motif loss

Removal of the 2-carbonitrile eliminates a key hydrogen-bond acceptor required for kinase hinge recognition across multiple kinase families.

Non-interchangeable 5-substituent

5-Chloro substitution provides a permissive group for target binding; 5-aryl or 5-amino variants may yield divergent target engagement profiles.

Quantitative Differentiation Evidence: 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile vs. Closest Analogs


Lipophilicity (LogP) Differentiates from Unsubstituted Core and Bulkier Alkoxy Analogs

The target compound exhibits a calculated LogP of 2.16 (cLogP), placing it in an optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤5) . This represents a 0.66 log unit increase over the unsubstituted 1,6-naphthyridine-2-carbonitrile core (LogP 1.50) , attributable to the 5-chloro and 3-methoxy substituents, and a 0.78 log unit decrease relative to the 3-isopropoxy analog (LogP 2.94) . The methoxy group thus provides a balanced hydrophobic contribution that avoids the excessive lipophilicity of the isopropoxy variant, which carries a higher risk of poor aqueous solubility and promiscuous target binding.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.16; Δ +0.66 (unsubstituted core), Δ −0.78 (isopropoxy analog)
Balanced lipophilicity for drug-like property space
Calculated XLogP values; consistent computational method
Physicochemical profiling Drug-likeness Medicinal chemistry

Polar Surface Area (TPSA) Favors Balanced Permeability vs. Solubility

The target compound has a topological polar surface area (TPSA) of 58.8 Ų , which is 9.2 Ų higher than the unsubstituted 1,6-naphthyridine-2-carbonitrile core (PSA 49.6 Ų) . This increase arises from the additional heteroatoms (methoxy oxygen, chlorine) and is associated with improved aqueous solubility. Critically, the TPSA remains well below the 140 Ų threshold typically considered a ceiling for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration , meaning the compound retains favorable membrane permeability characteristics despite the increased polarity relative to the unsubstituted core.

Polar Surface Area (TPSA)
Cross-study comparable
TPSA 58.8 Ų; Δ +9.2 vs. unsubstituted core
Increased polarity for solubility while retaining permeability
Calculated TPSA; remains below typical oral bioavailability ceilings
ADME prediction Drug design Permeability

5-Chloro Substituent Contributes to Target Engagement: Evidence from 1,6-Naphthyridine pUL89-C Endonuclease Inhibitors

In a systematic SAR study of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs, the 5-chloro subtype (15a) inhibited the HCMV pUL89-C endonuclease with an IC₅₀ of 4.3 ± 1.2 μM and conferred antiviral activity with an EC₅₀ of 8.3 ± 0.27 μM in cell-based assays, with a favorable selectivity window (CC₅₀ = 60 ± 2.4 μM, selectivity index ≈ 7.2) . In contrast, the 5-aryl subtype (16a) showed IC₅₀ = 2.8 μM but weaker antiviral activity (EC₅₀ = 31 μM), while the 5-amino subtype (17b) gave IC₅₀ = 2.4 μM and EC₅₀ = 17 μM . Another 5-chloro analog (15b) with different amide substitution showed a 3-fold reduction in potency (IC₅₀ = 13 μM) . This demonstrates that the 5-chloro substituent, when combined with appropriate additional functionality, enables target binding in the single-digit micromolar range, and that chloro at position 5 is a permissive substitution for enzymatic inhibition.

5-Chloro Target Engagement
Class-level inference
IC₅₀ 4.3 µM (pUL89-C); SI 7.2
Supports 5-chloro as permissive substitution for endonuclease inhibition
Representative analog 15a; other 5-substituents show divergent profiles
Antiviral drug discovery Structure-activity relationship Endonuclease inhibition

2-Carbonitrile Enables Kinase Hinge-Binding: Evidence from DGK and Tpl2 Inhibitor Series

The 2-carbonitrile group on the 1,6-naphthyridine (and related 1,5-naphthyridine) scaffold functions as a critical hydrogen-bond acceptor for kinase hinge region binding. In the Bristol-Myers Squibb DGKα/ζ inhibitor patent family (US11964973, US11866430), 1,5-naphthyridine-2-carbonitrile derivatives achieve potent enzymatic inhibition: Example 241 shows IC₅₀ = 58 nM against DGKα/DGKζ (LIPGLO assay), while Example 341/342 shows IC₅₀ = 280 nM . In a separate chemical series, 1,7-naphthyridine-3-carbonitriles inhibit Tpl2 kinase with IC₅₀ values of 12–50 nM, demonstrating >2,000-fold selectivity over Raf-1, MEK, p38, and CaMKII . While these data are from naphthyridine regioisomers with different substitution patterns, they establish the carbonitrile group as a validated pharmacophoric element for kinase hinge recognition across multiple naphthyridine scaffolds and kinase targets.

2-Carbonitrile Hinge-Binding
Class-level inference
Reported nanomolar inhibition in DGK and Tpl2 kinase series
Carbonitrile is a conserved hinge-binding motif across naphthyridine scaffolds
Cross-series, cross-target data; exact IC₅₀ varies by substitution pattern
Kinase inhibition Hinge-binding motif Immuno-oncology

1,6-Naphthyridine Regioisomer Outperforms 1,5-Naphthyridine for c-Met Kinase Inhibition

In a scaffold-hopping study based on the c-Met inhibitor MK-2461, two parallel series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed and synthesized . Head-to-head comparison revealed that the 1,6-naphthyridine core conferred superior c-Met kinase inhibitory activity relative to the 1,5-regioisomer across multiple analog pairs . The best 1,6-naphthyridine-based compound (26b) demonstrated both enzymatic c-Met inhibition and antiproliferative activity against c-Met-dependent cell lines at low micromolar concentrations . This regioisomeric preference establishes a quantitative basis for prioritizing the 1,6-naphthyridine scaffold over the 1,5-naphthyridine scaffold in kinase-targeted drug discovery programs.

1,6- vs 1,5-Regioisomer
Class-level inference
1,6-Naphthyridine core preferred over 1,5-regioisomer for c-Met kinase inhibition
Scaffold regioisomer selection may influence kinase activity profile
Head-to-head scaffold comparison study; quantitative fold difference not reported
Kinase inhibitor scaffold selection c-Met Cancer

Priority Application Scenarios for 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Hinge-Binding Scaffold with Optimized Drug-Like Properties

The combination of the 1,6-naphthyridine core (validated as superior to 1,5-regioisomer for c-Met kinase inhibition ) and the 2-carbonitrile hinge-binding motif (validated in DGK and Tpl2 inhibitor series with nanomolar potency ) makes this compound a strategically justified building block for kinase-focused library synthesis. Its LogP of 2.16 and TPSA of 58.8 Ų position it within favorable drug-like property space, offering a measurable advantage over both the more polar unsubstituted core (LogP 1.50, TPSA 49.6 Ų ) and the more lipophilic 3-isopropoxy analog (LogP 2.94 ). The 5-chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions while contributing to target binding as demonstrated in the pUL89-C endonuclease inhibitor series .

Antiviral Drug Discovery: Metal-Dependent Endonuclease Inhibitor Scaffold

Class-level evidence from 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs demonstrates that 5-chloro-substituted 1,6-naphthyridines inhibit the HCMV pUL89-C endonuclease with single-digit micromolar IC₅₀ values (representative 15a: IC₅₀ = 4.3 μM, EC₅₀ = 8.3 μM) and a selectivity index of 7.2 . The 5-chloro substitution is a permissive group for enzymatic inhibition, distinguishing it from 5-aryl and 5-amino variants which show divergent antiviral activity profiles . While the target compound bears a 2-carbonitrile and 3-methoxy rather than the 8-hydroxy-7-carboxamide motif, the shared 5-chloro-1,6-naphthyridine core provides a structurally validated starting point for designing metal-chelating inhibitors targeting the RNase H/integrase-like active site of viral endonucleases.

Building Block for Diversity-Oriented Synthesis with Validated Purity and Reproducibility

The compound is commercially available at 98% purity from multiple established suppliers with documented Lot-specific quality control . The chloro substituent at position 5 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid analog generation. The methoxy group at position 3 and carbonitrile at position 2 provide additional vectors for electronic modulation and hydrogen-bonding interactions. The calculated physicochemical profile (MW 219.63, LogP 2.16, TPSA 58.8 Ų, 0 H-bond donors, 4 H-bond acceptors ) meets standard drug-like filters, ensuring that elaborated analogs are likely to remain within favorable property space. This makes the compound an efficient starting point for parallel synthesis campaigns where both chemical tractability and drug-like properties are procurement-critical criteria.

Immuno-Oncology Target Discovery: DGKα/ζ Pathway Probe Development

Patent literature from Bristol-Myers Squibb (US11964973, US11866430) establishes that naphthyridine-2-carbonitrile derivatives inhibit diacylglycerol kinase alpha and zeta (DGKα/ζ), enzymes that function as immune checkpoint regulators in T cells . The carbonitrile-substituted naphthyridine scaffold achieves IC₅₀ values of 58–280 nM in biochemical LIPGLO assays and demonstrates functional T-cell activation in cell-based assays . While the specific compound 5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile has not been directly profiled in these patents, its core structural features (1,6-naphthyridine, 2-carbonitrile, 5-halogen) align with the general pharmacophore described. For laboratories developing chemical probes for DGK-dependent immune modulation, this compound offers a synthetically accessible entry point into a therapeutically relevant target class supported by pharmaceutical industry patent estates.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
1,6-Naphthyridine scaffold, hinge-binding carbonitrile, drug-like LogP/TPSA
Kinase panel selectivity, cellular target engagement
Antiviral endonuclease inhibitor design
5-Chloro-1,6-naphthyridine core; permissive substitution for metal-chelating inhibition
Endonuclease biochemical assay, antiviral selectivity index
Diversity-oriented synthesis building block
98% purity, 5-chloro as synthetic handle for cross-coupling
Analog drug-likeness, cross-coupling reproducibility
Immuno-oncology kinase probe development
2-Carbonitrile hinge-binding motif; DGKα/ζ pathway context
Kinase selectivity, T cell activation functional assay
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